![molecular formula C14H17BO2S B2744398 2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 937182-06-4](/img/structure/B2744398.png)
2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BTTBD, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. BTTBD is a highly reactive compound that can be used as a cross-coupling reagent in organic synthesis, as well as a fluorescent probe for studying biological systems.
Wissenschaftliche Forschungsanwendungen
Organic Thin-Film Transistors (OFETs)
Organic semiconductors (OSCs) play a crucial role in electronic devices due to their cost-effective fabrication, large-area processing capabilities, and flexibility. Compound 1, along with other BTT derivatives, has been synthesized as a solution-processable small-molecule OSC for use in OFETs . Key points:
Antimicrobial Agents
While not explicitly studied for antimicrobial properties, BTT derivatives have shown promise in various biological contexts. Further exploration of compound 1’s antimicrobial potential could be valuable .
Photovoltaic Applications
Although not directly investigated, BTT-based compounds have been explored in photovoltaic devices. Compound 1’s unique structure may contribute to its performance in organic solar cells .
Wirkmechanismus
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have been found to exhibit a variety of biological effects . For instance, some thiophene-based compounds have been used as cannabinoid receptor ligands .
Mode of Action
For example, some thiophene-based compounds have been found to inhibit CYP2A6-mediated nicotine metabolism .
Biochemical Pathways
For instance, some thiophene-based compounds have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The synthesis of similar thiophene derivatives has been reported , which could provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
For instance, some thiophene-based compounds have been found to exhibit fluorescence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the sulfone group in similar compounds has been shown to act as an electron-output site due to its strong electron-withdrawing ability, which can be influenced by environmental factors .
Eigenschaften
IUPAC Name |
2-(1-benzothiophen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-6-5-10-7-8-18-12(10)9-11/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLBZGFKKVKQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2r,3s,4r,5r)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B2744316.png)



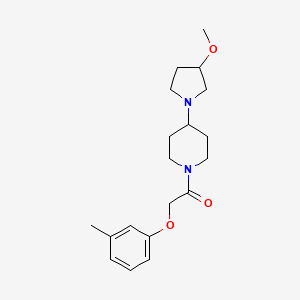
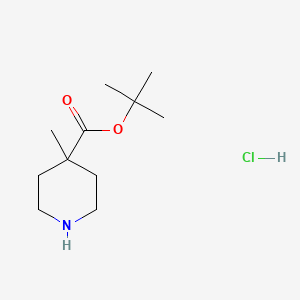

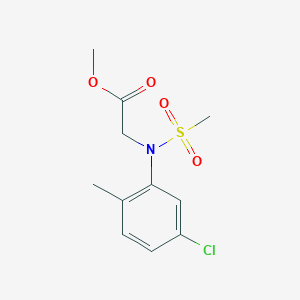
![(E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B2744328.png)
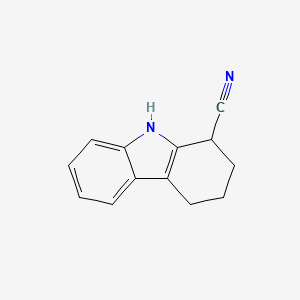
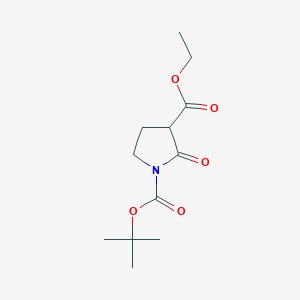
![7-chloro-2-(2,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2744332.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2744335.png)
